ALLO-1

Description

Properties

IUPAC Name |

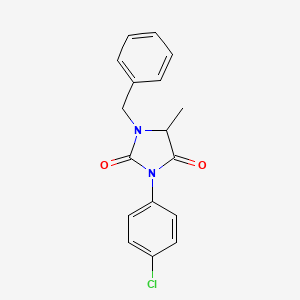

1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAJNZREWTZYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-32-9 | |

| Record name | 37468-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of ALLO-1 in Selective Autophagy: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action for ALLO-1, a key autophagy receptor in Caenorhabditis elegans. It is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cellular degradation pathways, and related therapeutic areas. This document details the molecular interactions, regulatory processes, and signaling pathways governed by this compound, with a focus on its role in the selective degradation of paternal organelles, a process known as allophagy.

Introduction to Allophagy and the Role of this compound

Macroautophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation and recycling of the contents.[1][2][3] This process is crucial for maintaining cellular homeostasis, especially during stress, and its dysfunction is linked to numerous human diseases.[1]

In the nematode C. elegans, a specialized form of selective autophagy known as allophagy ensures the maternal inheritance of mitochondrial DNA.[4][5] This process selectively eliminates paternally inherited organelles, including mitochondria and membranous organelles (MOs), shortly after fertilization.[6][7][8] The central protein orchestrating this selective degradation is the autophagy receptor and adaptor, This compound (Allophagy-1).[8][9] Loss of this compound function results in the accumulation of these paternal organelles, demonstrating its essential role in this pathway.[1][10]

The this compound Isoforms: Substrate Specificity in Allophagy

The this compound gene encodes two primary splice isoforms, ALLO-1a and ALLO-1b, which exhibit distinct preferences for the cargo they target for degradation.[4][6] This specificity is conferred by their different C-terminal sequences.[6][7][11]

-

ALLO-1a: Predominantly targets sperm-derived membranous organelles (MOs) for degradation.[1][6]

-

ALLO-1b: Primarily responsible for recognizing and targeting paternal mitochondria.[1][4]

This division of labor allows for the precise and efficient removal of different types of paternal cargo within the early embryo.

Molecular Mechanism of Action: A Stepwise Pathway

The function of this compound in allophagy can be described as a multi-step process involving cargo recognition, recruitment to the target, interaction with the core autophagy machinery, and the formation of the autophagosome. This process is tightly regulated by post-translational modifications.

Step 1: Cargo Recognition via Ubiquitin Binding

The initial and critical step in selective autophagy is the recognition of the cargo to be degraded. For ALLO-1a, this recognition is mediated by ubiquitin.[6]

-

Ubiquitin as a Degradation Signal: Paternal membranous organelles are marked with polyubiquitin chains. These chains act as a signal for the autophagy machinery.[6][8]

-

ALLO-1a as a Ubiquitin Receptor: The C-terminal region of ALLO-1a functions as a ubiquitin-binding domain.[6][7] Structural analyses, including X-ray crystallography and Alphafold-Multimer predictions, reveal that this region forms a parallel coiled-coil structure that directly interacts with ubiquitin.[6][11]

-

Specificity of Interaction: ALLO-1a has been shown to interact in vitro with both K48- and K63-linked polyubiquitin chains.[6][7] The 355th Aspartic acid (Asp) residue of ALLO-1a is critical for this binding. Mutation of this residue impairs its ability to bind ubiquitin, its localization to MOs, and the subsequent degradation of these organelles.[6][11]

This evidence strongly suggests that ALLO-1a acts as a specific receptor for ubiquitinated MOs, bridging the marked cargo to the autophagy machinery.[6]

Step 2: this compound Accumulation and Regulation by IKKE-1 Kinase

Following initial cargo recognition, this compound accumulates around the paternal organelles. This accumulation is not a passive process but an actively regulated step that is crucial for the formation of the isolation membrane (the precursor to the autophagosome).[4][5]

-

IKKE-1 as a Key Regulator: A central player in this step is IKKE-1 , the C. elegans homolog of the mammalian TBK1 and IKKε family of kinases.[4][8] IKKE-1 physically interacts with and phosphorylates this compound.[8]

-

Two-Step Localization: Live imaging studies have revealed a biphasic localization pattern for this compound:

-

Rapid Cargo Recognition: An initial, weak localization of this compound to paternal organelles occurs immediately after fertilization. This step is independent of IKKE-1.[4]

-

IKKE-1-Dependent Accumulation: Subsequently, this compound gradually accumulates on the cargo surface. This second step is strictly dependent on the kinase activity of IKKE-1. In ikke-1 mutants, this compound fails to accumulate, and allophagy is impaired.[4][5]

-

Therefore, IKKE-1-mediated phosphorylation of this compound is a critical switch that promotes the robust accumulation of the receptor on the cargo, a prerequisite for efficient autophagosome formation.[8][12]

Step 3: Bridging Cargo to the Core Autophagy Machinery

Once accumulated on the cargo, this compound serves as a scaffold, recruiting the core autophagy machinery to initiate the formation of the autophagosome.

-

Interaction with LGG-1 (Atg8/LC3): this compound possesses a classic LC3-interacting region (LIR) motif, which allows it to bind directly to LGG-1, a C. elegans homolog of the key autophagosomal membrane protein Atg8/LC3.[4][8] This interaction is fundamental for tethering the cargo to the forming autophagosomal membrane.

-

Interaction with the ULK Initiation Complex: this compound also directly interacts with EPG-7 , the worm homolog of FIP200 (an essential scaffold protein in the ULK autophagy initiation complex).[4] This interaction is significant as it links the cargo-receptor complex directly to the earliest stages of autophagosome nucleation. The interaction occurs via the C-terminal Claw domain of EPG-7, a common binding mode for mammalian autophagy adaptors.[4]

A Positive Feedback Loop for Signal Amplification

Recent studies suggest the existence of a positive feedback mechanism that amplifies the autophagic signal and drives the process forward.[4][5]

-

Initial this compound recognizes the ubiquitinated cargo.

-

IKKE-1 is recruited and phosphorylates this compound, promoting its accumulation.

-

Accumulated this compound recruits the ULK complex via its interaction with EPG-7.

-

The recruitment of the ULK complex (which itself includes a kinase, UNC-51/ULK1) and IKKE-1 may further promote this compound phosphorylation and accumulation, creating a positive feedback loop.[4][5]

This feedback mechanism ensures a robust and localized autophagic response, leading to the efficient engulfment of the paternal organelles.

Visualizing the this compound Mechanism of Action

The following diagrams illustrate the key pathways and relationships in the this compound-mediated allophagy process.

Signaling Pathway of this compound in Allophagy

Caption: Figure 1: this compound signaling pathway in allophagy.

Logical Workflow of this compound Mediated Degradation

Caption: Figure 2: Logical workflow of paternal organelle degradation via allophagy.

Quantitative Data and Experimental Protocols

Detailed quantitative data and specific experimental protocols are embedded within the primary research articles. This section summarizes the types of experiments performed to elucidate the this compound mechanism and provides representative data where available in the source materials.

Key Experimental Methodologies

The investigation of the this compound mechanism has relied on a combination of genetic, biochemical, and cell biology techniques in C. elegans.

| Experimental Approach | Purpose | Key Findings |

| Yeast Two-Hybrid (Y2H) Assays | To identify direct protein-protein interactions. | Confirmed direct interaction between this compound and EPG-7, and between this compound and IKKE-1.[4][8] |

| In Vitro Binding Assays | To validate direct interactions and map binding domains, often using purified recombinant proteins (e.g., GST pulldowns). | Showed that ALLO-1a directly binds to K48- and K63-linked polyubiquitin chains.[6] |

| Co-immunoprecipitation (Co-IP) | To confirm protein-protein interactions within a cellular context (in vivo or from cell lysates). | Demonstrated that this compound and IKKE-1 interact in C. elegans embryos.[8] |

| CRISPR/Cas9 Gene Editing | To create knockout (e.g., this compound(tm4756)) or mutant strains to study protein function in vivo. | Loss of this compound or ikke-1 leads to the failure of paternal organelle degradation.[4][10] |

| Live-Cell Imaging / Confocal Microscopy | To observe the spatiotemporal localization of fluorescently tagged proteins (e.g., GFP-ALLO-1, GFP-LGG-1) in early embryos. | Revealed the two-step localization of this compound (recognition then accumulation) and the failure of accumulation in ikke-1 mutants.[4][5] |

| X-ray Crystallography | To determine the three-dimensional structure of protein domains at atomic resolution. | Revealed the parallel coiled-coil structure of the ALLO-1a C-terminal region.[6][11] |

Summary of Quantitative Data

The following table presents a summary of quantitative data from studies on allophagy, primarily focusing on the quantification of autophagy markers.

| Experiment | Genotype / Condition | Measured Parameter | Result | Reference |

| Quantification of Autophagy | Wild-type | Number of GFP-LGG-1 puncta per embryo (32-100 cell stage) | ~15 puncta | [10] |

| ikke-1 mutant | Number of GFP-LGG-1 puncta per embryo (32-100 cell stage) | ~5 puncta (Significant reduction) | [10] | |

| This compound mutant | Number of GFP-LGG-1 puncta per embryo (32-100 cell stage) | ~5 puncta (Significant reduction) | [10] | |

| Quantification of Basal Autophagy | Wild-type | Number of GFP-LGG-1 puncta per unit area in oocytes | ~1.5 puncta/area | [10] |

| ikke-1 mutant | Number of GFP-LGG-1 puncta per unit area in oocytes | No significant difference from wild-type | [10] | |

| This compound mutant | Number of GFP-LGG-1 puncta per unit area in oocytes | No significant difference from wild-type | [10] |

Note: The numerical values are estimations from graphical data presented in the cited literature and indicate a clear trend: both this compound and IKKE-1 are essential for the burst of autophagy associated with allophagy in the early embryo but do not significantly affect basal autophagy levels in oocytes.

Conclusion

This compound is a sophisticated and essential autophagy receptor that ensures the selective elimination of paternal organelles in C. elegans embryos. Its mechanism of action is a paradigm of selective autophagy, involving specific cargo recognition via ubiquitin binding, precise regulation through phosphorylation by the IKKE-1 kinase, and direct recruitment of the core autophagy machinery to the target. The existence of a positive feedback loop further highlights the robustness of this system. A thorough understanding of the this compound pathway not only provides insight into the fundamental biology of autophagy and maternal inheritance but also offers a valuable model for studying the roles of autophagy receptors and regulatory kinases, which have direct homologs implicated in human health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. You are what you eat: multifaceted functions of autophagy during C. elegans development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecules and their functions in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound- and IKKE-1-dependent positive feedback mechanism promotes the initiation of paternal mitochondrial autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ALLO-1a is a ubiquitin-binding adaptor for allophagy in Caenorhabditis elegans | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 7. ALLO-1a is a ubiquitin-binding adaptor for allophagy in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

ALLO-1: A Novel Smoothened Antagonist with a Distinct Binding Mode for Overcoming Drug Resistance

A Technical Whitepaper for Drug Development Professionals and Researchers in Oncology

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. Smoothened (SMO), a G protein-coupled receptor, is a key transducer in this pathway, making it a prime therapeutic target. While several SMO antagonists have been developed, the emergence of drug-resistant mutations in SMO presents a significant clinical challenge. This technical guide details the preclinical data on ALLO-1, a novel small-molecule SMO antagonist. This compound demonstrates potent inhibition of both wild-type and clinically relevant drug-resistant SMO mutants, operating through a distinct binding mechanism that differentiates it from other known SMO inhibitors. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used in its characterization.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations that lead to constitutive activation of SMO, is a key oncogenic driver in various malignancies.

This compound: A Differentiated Smoothened Antagonist

This compound is a small molecule antagonist of the Smoothened receptor. It has been identified as a potent inhibitor of the Hedgehog signaling pathway. A key characteristic of this compound is its ability to inhibit not only the wild-type SMO receptor but also clinically observed mutants that confer resistance to other SMO antagonists, such as GDC-0449 (vismodegib).

Mechanism of Action

This compound directly targets the Smoothened receptor, preventing its activation and subsequent downstream signaling. Unlike many other SMO antagonists that compete with SMO agonists like SAG or Hh-Ag 1.5, the inhibitory potency of this compound is not significantly affected by the concentration of these agonists.[1] This suggests that this compound binds to a site on SMO that is distinct from the binding site of these agonists, indicating an allosteric or non-competitive mode of inhibition. This unique binding mode is likely responsible for its activity against drug-resistant mutants.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against wild-type and mutant Smoothened.

| Compound | Target | Cell Line | Assay | IC50 (nM) | Reference |

| This compound | Wild-type Smoothened | TM3-Gli-Luc | Luciferase Reporter Assay | 50 | [1] |

| This compound | D477G Mutant Smoothened | Not Specified | Not Specified | ~100 (2-fold shift from WT) | [1] |

| This compound | D473H Mutant Smoothened | Not Specified | Not Specified | ~100 (similar potency to D477G) | [1] |

Table 1: In vitro potency of this compound against wild-type and mutant Smoothened.

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway and Inhibition by this compound

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for determining this compound potency using a luciferase reporter assay.

Experimental Workflow: BODIPY-Cyclopamine Competition Binding Assay

Caption: Workflow for assessing this compound binding to SMO via a competition assay.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized based on standard laboratory procedures. The specific parameters used in the primary research for this compound may vary.

Cell Culture and Reagents

-

Cell Line: TM3-Gli-Luc cells, which are mouse Leydig cells stably transfected with a Gli-responsive firefly luciferase reporter construct, are a suitable model for assessing Hedgehog pathway activation.

-

Reagents: this compound (solubilized in DMSO), Hh-Ag 1.5 (a Smoothened agonist), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a luciferase assay kit.

Luciferase Reporter Assay for Hedgehog Pathway Inhibition

-

Cell Seeding: Seed TM3-Gli-Luc cells in a 96-well plate at a density that allows for optimal growth and response.

-

Cell Treatment: After allowing the cells to adhere overnight, replace the medium with a low-serum medium. Treat the cells with a fixed, stimulatory concentration of Hh-Ag 1.5. Concurrently, add this compound in a dose-response manner (e.g., from 1 nM to 10 µM). Include appropriate controls (vehicle only, Hh-Ag 1.5 only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay kit.

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate suitable for luminescence reading. Add the luciferase substrate and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BODIPY-Cyclopamine Competition Binding Assay

-

Cell Preparation: Use cells (e.g., HEK293) transiently or stably overexpressing either wild-type or mutant human Smoothened.

-

Compound Incubation: Plate the cells in a suitable format (e.g., 24-well plate). On the day of the assay, incubate the cells with increasing concentrations of unlabeled this compound for a predetermined time at a specific temperature (e.g., 1-2 hours at 4°C or room temperature) to allow for binding to SMO.

-

Fluorescent Ligand Addition: Add a fixed, low concentration of BODIPY-cyclopamine (a fluorescently labeled SMO antagonist) to all wells and incubate for an additional period to reach binding equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold buffer (e.g., PBS) to remove unbound fluorescent ligand.

-

Fluorescence Quantification: After the final wash, lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader. Alternatively, fluorescence can be quantified using flow cytometry or high-content imaging on intact cells.

-

Data Analysis: The fluorescence signal will be inversely proportional to the amount of this compound bound to SMO. Plot the fluorescence intensity against the logarithm of the this compound concentration. The data can be analyzed using non-linear regression to determine the IC50, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a potent Smoothened antagonist with a favorable profile for inhibiting both wild-type and drug-resistant forms of the receptor. Its distinct binding mode offers a promising strategy to overcome acquired resistance to current Hedgehog pathway inhibitors. To date, there is no publicly available information on the in vivo efficacy or clinical development of this compound.[1] Further preclinical studies, including pharmacokinetic and in vivo efficacy assessments in relevant cancer models, are warranted to fully evaluate the therapeutic potential of this compound. The development of this compound and similar antagonists with novel mechanisms of action is a critical step toward more durable clinical responses for patients with Hedgehog-driven cancers.

References

Discovery of ALLO-1 as a SMO Antagonist

An In-Depth Technical Guide to ALLO-1: A Novel Smoothened Antagonist

Introduction

The designation this compound is applied to several distinct molecules in biomedical research. This guide focuses on the small molecule this compound (CAS Number: 37468-32-9), a potent antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] This particular this compound is of significant interest to researchers and drug development professionals due to its unique mechanism of action, which allows it to inhibit drug-resistant mutants of SMO.[1][3] Other entities also referred to as this compound include an autophagy receptor protein in C. elegans[4][5], a fragment binder to the ABL1 kinase[6], and various cell therapies[7][8], which are outside the scope of this chemical-focused guide.

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and stem cell maintenance.[9] Aberrant activation of this pathway, often through mutations in the SMO receptor, can lead to cancers such as basal cell carcinoma and acute myeloid leukemia.[3] While several SMO antagonists like vismodegib have been developed, their efficacy can be limited by the emergence of drug-resistant SMO mutations, such as the common D473H mutant.[3]

This compound was identified as a novel SMO antagonist that operates via a distinct binding mechanism. Unlike many other SMO ligands that bind within the transmembrane (TMD) pocket, this compound occupies a narrow, deep, allosteric site beneath this canonical pocket.[3][10][11] This alternative binding mode places it far from the location of the D473H mutation, allowing it to effectively inhibit both wild-type and drug-resistant mutant forms of the SMO receptor.[2][3]

Chemical Properties and Biological Activity

This compound is a hydantoin-cored small molecule with defined chemical and biological characteristics. Its activity has been quantified against both wild-type and mutant forms of the SMO receptor.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 3-(4-chlorophenyl)-5-methyl-1-(phenylmethyl)-2,4-imidazolidinedione | [1] |

| CAS Number | 37468-32-9 | [1] |

| Molecular Formula | C₁₇H₁₅ClN₂O₂ | [1] |

| Formula Weight | 314.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

Table 2: Biological Activity of this compound

| Target | Assay Conditions | IC₅₀ | Reference |

| Wild-Type SMO | Inhibition of Hh-Ag 1.5-induced luciferase expression in TM3-Gli-Luc cells | 50 nM | [1][2] |

| D473H Mutant SMO | Inhibition of constitutively active human SMO mutant | 300-1000 nM | [1] |

| D477G Mutant SMO | Inhibition showed only a ~2-fold shift in IC₅₀ compared to wild-type | - | [2] |

Chemical Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through two primary convergent strategies: a "bottom-up" approach and a "top-down" approach.[3] These methods provide a flexible framework for generating derivatives for structure-activity relationship (SAR) studies.

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the SMO receptor, preventing its activation and halting the downstream signaling cascade. In the canonical Hedgehog pathway, the binding of an Hh ligand (like Sonic Hedgehog, SHH) to its receptor Patched1 (PTCH1) alleviates the inhibition of PTCH1 on SMO. This allows SMO to translocate to the primary cilium and activate the GLI family of transcription factors, which then move to the nucleus to regulate target gene expression. This compound, by binding to its allosteric site on SMO, locks the receptor in an inactive conformation, thereby inhibiting the entire downstream pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. d-nb.info [d-nb.info]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Practical Fragments: Fragments distinguish allosteric from active site binders [practicalfragments.blogspot.com]

- 7. poseida.com [poseida.com]

- 8. anzctr.org.au [anzctr.org.au]

- 9. researchgate.net [researchgate.net]

- 10. Colocalization Strategy Unveils an Underside Binding Site in the Transmembrane Domain of Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Efficacy of ALLO-1 (Alloferon-1): A Technical Guide for Researchers

Introduction: Alloferon-1 (ALLO-1) is a cationic oligopeptide first isolated from the hemolymph of the insect Calliphora vicina.[1] It is a bioactive peptide known for its immunomodulatory, antiviral, and antitumoral activities.[2][3][4] Unlike conventional cytotoxic agents, Alloferon-1 does not typically exert a direct killing effect on cancer cells. Instead, its primary mechanism involves modulating the host's immune response, particularly by activating Natural Killer (NK) cells.[3][5] Furthermore, recent studies have elucidated its role in sensitizing cancer cells to traditional chemotherapeutic drugs by influencing cellular metabolic pathways. This guide provides an in-depth overview of the in vitro effects of Alloferon-1 on various cell lines, detailing its impact on cell viability, its mechanism of action, and the experimental protocols used for its evaluation.

Data Presentation: Quantitative Effects of Alloferon-1

The in vitro effects of Alloferon-1 have been quantified in terms of its ability to modulate immune cell activity and to enhance the efficacy of standard chemotherapeutic agents.

Table 1: Immunomodulatory Activity of Alloferon-1

| Effector Cells | Target Cells | Assay | Effective Concentration Range | Maximum Efficacy | Reference |

|---|---|---|---|---|---|

| Mouse Spleen Lymphocytes | K562 | Cytotoxicity Assay | 0.05 - 50 ng/mL | Not Specified | [6] |

| Human Peripheral Blood Lymphocytes | K562 | Cytotoxicity Assay | Not Specified | 0.05 - 0.5 ng/mL |[6] |

Table 2: Synergistic Effects of Alloferon-1 with Chemotherapeutic Agents

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Duration | Effect | Reference |

|---|---|---|---|---|---|

| P388D1 (Murine Leukemia) | Doxorubicin | Not Specified | Not Specified | Boosted growth inhibiting activity | [1][7] |

| P388D1 (Murine Leukemia) | Cyclophosphamide | Not Specified | Not Specified | Boosted anti-clonogenic activity | [1][7] |

| Panc-1 (Pancreatic Cancer) | Gemcitabine | 4 µg/mL | 3 weeks | IC50 decreased from 11.83 µM to 9.22 µM | [8] |

| AsPC-1 (Pancreatic Cancer) | Gemcitabine | 4 µg/mL | 3 weeks | IC50 decreased from 4.04 µM to 3.12 µM |[8] |

Mechanism of Action and Signaling Pathways

Alloferon-1's anticancer effects are multifaceted, primarily involving the potentiation of the innate immune system and alteration of cancer cell metabolism.

Immunomodulation via Natural Killer (NK) Cell Activation

The principal antitumoral mechanism of Alloferon-1 is the stimulation of NK cells, which are critical components of the innate immune system responsible for eliminating malignant cells.[2] This activation occurs through several interconnected pathways:

-

Upregulation of Activating Receptors: Alloferon-1 increases the expression of NK-activating receptors, such as 2B4 and NKG2D.[2][5]

-

Enhanced Cytokine Production: It stimulates activated NK cells to produce and secrete key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][5]

-

Secretion of Cytolytic Granules: Alloferon-1 promotes the release of perforin and granzyme B from NK cells.[2][5] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[2]

Modulation of Intracellular Signaling

Alloferon-1 also influences key intracellular signaling pathways involved in inflammation and immune response.

-

NF-κB Pathway: Alloferon-1 can activate the NF-κB pathway, which in turn stimulates the synthesis of interferons, contributing to its antiviral and immunomodulatory effects.[2]

-

NLRP3 Inflammasome Pathway: It exhibits anti-inflammatory properties by downregulating the NLRP3 inflammasome cascade, reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.[9]

Inhibition of Glutamine Uptake in Pancreatic Cancer

In pancreatic cancer cell lines Panc-1 and AsPC-1, long-term exposure to Alloferon-1 was shown to downregulate the expression of SLC6A14, a transporter responsible for glutamine uptake.[2][8] Since many cancer cells are highly dependent on glutamine for proliferation, this action reduces their metabolic fitness and increases their sensitivity to chemotherapeutic drugs like gemcitabine.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.

Protocol: Cell Viability and Chemosensitization Assay (MTT-Based)

This protocol is designed to assess the effect of Alloferon-1 on the cytotoxicity of a chemotherapeutic agent (e.g., Doxorubicin).

1. Cell Culture and Seeding:

-

Culture cancer cells (e.g., P388D1) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Harvest cells during the logarithmic growth phase.

-

Seed 5 x 10³ cells per well in a 96-well microplate in a final volume of 100 µL and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare stock solutions of Alloferon-1 and Doxorubicin in sterile PBS or culture medium.

-

Add compounds to the wells. Create the following groups: a. Vehicle Control (medium only) b. Alloferon-1 only (at various concentrations) c. Doxorubicin only (serial dilutions to determine IC50) d. Combination: A fixed, non-toxic concentration of Alloferon-1 plus serial dilutions of Doxorubicin.

-

Incubate the plate for 48-72 hours at 37°C.

3. MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the culture medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker.

4. Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot dose-response curves and determine the IC50 values for Doxorubicin with and without Alloferon-1 to assess sensitization.

Protocol: Cellular Uptake Assay for a Cell-Penetrating Peptide

This protocol describes how to visualize and quantify the uptake of Alloferon-1, which is known to be a cell-penetrating peptide.[1][7]

1. Peptide Labeling:

-

Synthesize or procure Alloferon-1 chemically conjugated to a fluorescent dye (e.g., Fluorescein or TAMRA).

2. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) onto glass coverslips in a 24-well plate or in a 96-well plate for quantitative analysis.

-

Incubate until they reach 70-80% confluency.

-

Wash the cells twice with serum-free medium.

-

Add the fluorescently-labeled Alloferon-1 at the desired concentration (e.g., 1-10 µM) in serum-free medium.

-

Incubate for a specific time course (e.g., 30 min, 1h, 2h) at 37°C.

3. Sample Preparation and Imaging (Microscopy):

-

After incubation, wash the cells three times with cold PBS to remove non-internalized peptide.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cellular uptake and localization of the peptide using a fluorescence microscope.

4. Quantitative Analysis (Flow Cytometry):

-

After incubation and washing, detach the cells using trypsin.

-

Resuspend the cells in FACS buffer (PBS with 1% BSA).

-

Analyze 10,000 cells per sample using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. This provides a quantitative measure of peptide uptake across the cell population.[10]

References

- 1. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]

- 4. Alloferon 1 - SB PEPTIDE [sb-peptide.com]

- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Allopregnanolone: A Technical Guide

Disclaimer: The term "ALLO-1" is not a standardized identifier for a specific molecular target in publicly available scientific literature. Based on the context of drug development and the interests of researchers and scientists, this guide interprets "ALLO" as an abbreviation for Allopregnanolone. Allopregnanolone is a neurosteroid with well-documented molecular targets and significant therapeutic interest.

This technical guide provides a comprehensive overview of the molecular targets of Allopregnanolone, complete with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Molecular Targets of Allopregnanolone

Allopregnanolone's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, its therapeutic profile may be influenced by its interactions with a range of secondary targets.

Quantitative Data on Molecular Interactions

The following table summarizes the key molecular targets of Allopregnanolone, the nature of their interaction, and associated quantitative data from various studies.

| Molecular Target | Interaction Type | Quantitative Data | Primary Effect |

| GABA-A Receptor | Positive Allosteric Modulator | EC₅₀ = 12.9 ± 2.3 nM (control neurons)[1] | Potentiation of GABA-induced Cl⁻ current |

| Positive Allosteric Modulator | EC₅₀ = 92.7 ± 13.4 nM (epileptic neurons)[1] | Potentiation of GABA-induced Cl⁻ current | |

| Direct Agonist | Activation at ≥30 nM[2] | Direct opening of the Cl⁻ channel | |

| Pregnane X Receptor (PXR) | Agonist | Low affinity (>500 nM)[3] | Regulation of gene expression |

| L-type Calcium Channels | Inhibitor | - | Inhibition of Ca²⁺ influx |

| T-type Calcium Channels | Inhibitor | IC₅₀ ≈ 0.9 µM[4] | Inhibition of Ca²⁺ influx |

| Membrane Progesterone Receptors (mPRs) | Agonist | Affinity for mPRδ ~100 nM[5] | Activation of downstream signaling (e.g., ERK) |

| Toll-Like Receptor 4 (TLR4) | Inhibitor | Effective at 1.0 µM[6] | Attenuation of inflammatory signaling |

Visualizing Molecular Pathways and Workflows

Allopregnanolone's Modulation of GABA-A Receptor Signaling

Allopregnanolone binds to a unique allosteric site on the GABA-A receptor, enhancing the binding of GABA and increasing the flow of chloride ions into the neuron. This results in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Caption: Allopregnanolone's potentiation of GABA-A receptor signaling.

General Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for characterizing the interaction of Allopregnanolone with a specific molecular target.

Caption: A generalized workflow for validating Allopregnanolone's molecular targets.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol details the measurement of Allopregnanolone's effect on GABA-A receptor currents.[1][7]

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits on glass coverslips.

-

Use cells for recording 24-48 hours after plating.

-

-

Solutions:

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the membrane potential at -60 mV.

-

Apply GABA (at an EC₁₀-EC₂₀ concentration) to elicit a control current.

-

Co-apply GABA with a range of Allopregnanolone concentrations (e.g., 1 nM to 10 µM) to determine the dose-dependent potentiation of the GABA-evoked current.

-

Record and analyze the current amplitudes to calculate the EC₅₀ for Allopregnanolone.

-

Radioligand Binding Assay for GABA-A Receptor Modulation

This assay quantifies how Allopregnanolone affects the binding of a radiolabeled ligand to the benzodiazepine site of the GABA-A receptor.[8][9][10]

-

Membrane Preparation:

-

Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in fresh buffer and determine the protein concentration.

-

-

Binding Protocol:

-

Set up assay tubes containing:

-

50-100 µg of membrane protein.

-

1 nM [³H]Flunitrazepam.

-

Varying concentrations of Allopregnanolone.

-

For non-specific binding, include 10 µM diazepam.

-

Bring the final volume to 500 µL with Tris-HCl buffer.

-

-

Incubate for 60-90 minutes at 4°C.

-

Terminate the assay by rapid filtration over glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters three times with ice-cold buffer.

-

Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding and analyze the modulation by Allopregnanolone.

-

PXR Activation Reporter Gene Assay

This cell-based assay measures the ability of Allopregnanolone to activate the Pregnane X Receptor.[3][11]

-

Cell and Plasmid Preparation:

-

Use a human hepatoma cell line (e.g., HepG2).

-

Co-transfect cells with a PXR expression vector and a reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) driving a luciferase gene.

-

-

Assay Protocol:

-

Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.

-

Replace the medium with fresh medium containing varying concentrations of Allopregnanolone or a known PXR agonist (e.g., rifampicin) as a positive control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration.

-

Plot the dose-response curve to determine the EC₅₀ of PXR activation by Allopregnanolone.

-

References

- 1. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human macrophage activation via pregnane neurosteroid interactions with toll-like receptors: Sex differences and structural requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Differential antagonism by epipregnanolone of alphaxalone and pregnanolone potentiation of [3H]flunitrazepam binding suggests more than one class of binding site for steroids at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Neurosteroid modulation of [3H]flunitrazepam binding in the medulla: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on the Therapeutic Potential of "ALLO-" Prefixed Biologics: A Technical Whitepaper

This technical guide provides an in-depth overview of the therapeutic potential of several distinct investigational agents prefixed with "ALLO-". It is intended for researchers, scientists, and drug development professionals. The term "ALLO-1" does not refer to a single therapeutic entity but is a designation used for different drug candidates in various stages of development. This paper will address the core science and clinical data for the most prominent of these: Allopregnanolone (a neurosteroid) and a suite of allogeneic CAR T-cell therapies developed by Allogene Therapeutics (ALLO-501/501A, ALLO-316, and ALLO-715).

Part 1: Allopregnanolone (ALLO) - A Neuroregenerative Steroid

Allopregnanolone (ALLO) is an endogenous neurosteroid being investigated for its potential as a regenerative therapeutic for neurodegenerative diseases, most notably Alzheimer's disease (AD).[1] Its mechanism of action is centered on promoting neurogenesis, oligogenesis, and reducing neuroinflammation.[1][2]

Mechanism of Action

ALLO's primary regenerative effects are mediated through its interaction with the GABA-A receptor complex on neural stem and progenitor cells.[2] This interaction leads to a cascade of intracellular events culminating in the regulation of gene expression and protein synthesis necessary for cell cycle progression and differentiation.[2]

References

Methodological & Application

Application Notes and Protocols: ALLO-1 (Allopregnanolone) Treatment for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALLO-1, also known as allopregnanolone, is a neurosteroid that has demonstrated significant therapeutic potential in preclinical studies for neurodegenerative diseases such as Alzheimer's disease.[1] It is a positive allosteric modulator of GABA-A receptors and has been shown to promote neurogenesis, thereby restoring cognitive function in mouse models.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on established preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers investigating the therapeutic effects of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of the GABA-A receptor. In neural progenitor cells, this interaction leads to an efflux of chloride ions, causing membrane depolarization and the activation of L-type calcium channels.[2] The subsequent influx of calcium activates downstream signaling cascades that promote the expression of genes involved in cell cycle progression and neurogenesis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in mouse models.

Table 1: Pharmacokinetic Parameters of Allopregnanolone in Mice

| Administration Route | Dose (mg/kg) | Vehicle | Peak Plasma Concentration (ng/mL) | Time to Peak | Brain/Plasma Ratio at Cmax |

|---|---|---|---|---|---|

| Intravenous (IV) | 1.5 | 6% w/v HBCD | Not Specified | 5 min | 3-fold |

| Subcutaneous (SC) | 10 | 20% w/v HBCD | 34-51 | 30 min | 5-fold |

Data compiled from a study on the pharmacokinetics of allopregnanolone.[1]

Table 2: Efficacy of Allopregnanolone in 3xTgAD Mice

| Treatment Group | Dose (mg/kg) | Administration Route | Regimen | Outcome Measure | Result |

|---|---|---|---|---|---|

| Allopregnanolone | Not Specified | Not Specified | Once per week | Hippocampal Neurogenesis | Increased BrdU and PCNA markers |

| Allopregnanolone | Not Specified | Intravenous | Single dose | CREB Phosphorylation | Transiently and robustly increased within 5 min |

| Allopregnanolone | Not Specified | Intravenous | Single dose | NeuroD Levels | Increased within 4 hours |

Efficacy data based on studies in the triple transgenic Alzheimer's disease (3xTgAD) mouse model.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

Allopregnanolone (this compound) powder

-

2-Hydroxypropyl-β-cyclodextrin (HBCD) or Sulfobutyl-ether-β-cyclodextrin (SBECD)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sonicator

-

Sterile filters (0.22 µm)

Procedure:

-

For Intravenous (IV) Administration:

-

Prepare a 6% (w/v) solution of HBCD or SBECD in sterile saline.

-

Dissolve this compound powder in the cyclodextrin solution to a final concentration of 0.5 mg/mL.

-

Briefly sonicate the solution to ensure complete dissolution.[1]

-

Sterile filter the final solution before administration.

-

-

For Subcutaneous (SC) Administration:

-

Prepare a 20% (w/v) solution of HBCD in sterile saline.

-

Dissolve this compound powder in the HBCD solution to a final concentration of 2.5 mg/mL.

-

Briefly sonicate to aid dissolution.[1]

-

Sterile filter the final solution.

-

Protocol 2: Administration of this compound to 3xTgAD Mice

Animal Model:

-

Triple transgenic Alzheimer's disease (3xTgAD) mice are a commonly used model.[1]

-

Aged wildtype mice can be used as controls.[1]

-

House animals in accordance with institutional guidelines.

Experimental Workflow:

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

-

Group Assignment: Randomly assign mice to treatment (this compound) and control (vehicle) groups.

-

Administration:

-

For a regenerative treatment regimen, administer this compound or vehicle once per week.[1]

-

IV Injection: Administer the prepared this compound solution (e.g., at 0.5 mg/kg or 1.5 mg/kg) via the lateral tail vein.[1]

-

SC Injection: Administer the prepared this compound solution (e.g., at 10 mg/kg) subcutaneously in the dorsal region.[1]

-

-

Monitoring: Observe animals regularly for any adverse effects.

-

Endpoint Analysis:

-

Pharmacokinetics: Collect blood and brain tissue at various time points post-injection (e.g., 5 min, 30 min, 4h, 24h) to determine drug concentration.[1]

-

Neurogenesis Markers: At the end of the treatment period, euthanize mice and collect brain tissue. Perform immunohistochemistry for markers of neurogenesis such as BrdU, PCNA, and NeuroD.[1]

-

Cognitive Function: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess learning and memory.

-

Safety and Handling

-

Follow all institutional guidelines for animal care and use.

-

Handle this compound and cyclodextrins in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety and animal care protocols. Researchers should adapt these protocols to their specific experimental needs and institutional requirements.

References

Application Notes and Protocols for Dissolving ALLO-1 in Cell Culture Experiments

Introduction to ALLO-1

This compound is a novel synthetic small molecule inhibitor with potential applications in targeted cancer therapy. Its mechanism of action is believed to involve the inhibition of a key kinase in a critical cell signaling pathway, leading to the induction of apoptosis in cancer cells. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, a common challenge for in vitro studies. This document provides a detailed protocol for the proper dissolution and preparation of this compound for use in cell culture experiments to ensure reliable and reproducible results.

Solubility Characteristics of this compound

The solubility of this compound has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to minimize the final concentration of organic solvents in the cell culture medium to avoid solvent-induced cytotoxicity.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | > 50 | > 125 | Recommended for stock solutions. |

| Ethanol | ~10 | ~25 | Can be used as an alternative to DMSO. |

| Methanol | ~5 | ~12.5 | Lower solubility compared to DMSO and Ethanol. |

| PBS (pH 7.4) | < 0.1 | < 0.25 | Practically insoluble in aqueous solutions. |

| Cell Culture Media | < 0.1 | < 0.25 | Insoluble without the use of a co-solvent. |

Note: The molarity is calculated based on a hypothetical molecular weight of 400 g/mol for this compound.

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 2 mg of this compound powder using a calibrated analytical balance.

-

Adding Solvent: Add 100 µL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

-

Sterilization: The high concentration of DMSO in the stock solution is self-sterilizing. No further filtration is required.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the primary stock solution to final working concentrations in cell culture medium.

Materials:

-

50 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or conical tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To improve accuracy and minimize pipetting errors, it is recommended to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute the 50 mM primary stock 1:50 in pre-warmed complete cell culture medium (e.g., 2 µL of 50 mM stock + 98 µL of medium).

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 2 µL of the 5 mM intermediate stock or 0.2 µL of the 50 mM primary stock.

-

Mixing: Immediately after adding the this compound solution, gently mix the medium by pipetting up and down or by swirling the culture vessel.

-

Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. Generally, the final DMSO concentration in cell culture should be kept below 0.5% (v/v) to avoid toxicity.[1]

Visualizations

Caption: Workflow for dissolving and preparing this compound for cell culture experiments.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Studying ALLO-1-Mediated Allophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALLO-1 (Allophagy-1) is a crucial autophagy adaptor protein in the nematode Caenorhabditis elegans. It plays a central role in a specialized form of selective autophagy known as "allophagy," which is responsible for the elimination of paternal mitochondria and membranous organelles after fertilization.[1][2][3][4] This process is essential for the maternal inheritance of mitochondrial DNA. These application notes provide a comprehensive overview of the this compound signaling pathway and detailed protocols for studying its function in inducing allophagy.

This compound Signaling Pathway in Allophagy

This compound functions as a bridge, linking ubiquitinated paternal organelles to the core autophagy machinery for their subsequent degradation. The process is tightly regulated and involves several key proteins. After fertilization, paternal organelles are marked with ubiquitin, which is recognized by this compound.[2][3][4] The recruitment and accumulation of this compound at the paternal organelles are critical early steps. This process is further regulated by the TBK1/IKKε family kinase, IKKE-1, which interacts with and phosphorylates this compound, a crucial step for the clearance of paternal organelles.[2]

Once localized, this compound, through its LC3-interacting region (LIR) motif, binds to LGG-1 (the C. elegans homolog of LC3), a key protein in the formation of the autophagosome.[2] This interaction facilitates the sequestration of the paternal organelles within a double-membraned autophagosome. The gene this compound encodes two splice isoforms, ALLO-1a and ALLO-1b, which exhibit different targeting preferences. ALLO-1a is predominantly targeted to membranous organelles, while ALLO-1b is targeted to paternal mitochondria.[3][4] The autophagosome then fuses with a lysosome, leading to the degradation of its contents. A positive feedback mechanism involving this compound and IKKE-1, potentially through the FIP200 homolog EPG-7/ATG-11, promotes the initiation and progression of autophagosome formation.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway in allophagy.

Experimental Protocols

Studying this compound-mediated allophagy in C. elegans primarily involves genetic manipulation and advanced microscopy techniques to visualize the fate of paternal mitochondria in early embryos.

Visualization of Paternal Mitochondria Degradation

This protocol allows for the direct observation of allophagy in living C. elegans embryos.

Materials:

-

C. elegans strains: Wild-type (N2), and strains with fluorescently labeled paternal mitochondria (e.g., spe-11 mutants carrying mito-GFP).

-

Microscope slides and coverslips.

-

Agar pads (2-5% agarose in M9 buffer).

-

Levamisole solution (e.g., 10 mM) for immobilization.

-

Confocal microscope with a high-resolution objective.

Procedure:

-

Prepare agar pads by pipetting a small drop of melted agarose onto a microscope slide and pressing another slide on top to create a flat surface.

-

Pick gravid hermaphrodites of the desired C. elegans strain and dissect them in a drop of M9 buffer on a coverslip to release embryos.

-

Alternatively, allow hermaphrodites to lay eggs for a short period on the agar pad.

-

Immobilize the embryos by adding a drop of levamisole solution.

-

Invert the coverslip onto the agar pad on the microscope slide.

-

Image the early-stage embryos using a confocal microscope. Paternal mitochondria are typically clustered near one of the pronuclei.

-

Acquire time-lapse images to track the disappearance of the fluorescently labeled paternal mitochondria. In wild-type embryos, this should occur within the first few cell divisions.

Immunofluorescence Staining for this compound and LGG-1

This protocol is used to visualize the localization of this compound and the autophagosome marker LGG-1.

Materials:

-

Early-stage C. elegans embryos.

-

Fixation solution (e.g., methanol at -20°C).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).

-

Primary antibodies: anti-ALLO-1 and anti-LGG-1.

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Fix the embryos on a poly-L-lysine coated slide using cold methanol.

-

Permeabilize the embryos with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies (anti-ALLO-1 and anti-LGG-1) overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature.

-

Wash the slides with PBS.

-

Mount the slides with mounting medium and a coverslip.

-

Image the stained embryos using a confocal microscope to observe the co-localization of this compound and LGG-1 puncta around paternal mitochondria.

Co-immunoprecipitation to Assess Protein Interactions

This protocol can be used to confirm the interaction between this compound and its binding partners like IKKE-1 and LGG-1.

Materials:

-

C. elegans mixed-stage worm pellet.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibody against the protein of interest (e.g., anti-ALLO-1).

-

Protein A/G agarose beads.

-

Wash buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Lyse the worm pellet in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins (e.g., anti-IKKE-1, anti-LGG-1).

Summary of Key Proteins and Their Functions

| Protein | Function in Allophagy |

| This compound | Autophagy adaptor that recognizes ubiquitinated paternal organelles and links them to the autophagosome.[2] |

| IKKE-1 | Kinase that interacts with and phosphorylates this compound, which is important for paternal organelle clearance.[2] |

| LGG-1 | C. elegans homolog of LC3; a key component of the autophagosome membrane that binds to this compound.[2] |

| Ubiquitin | Molecular tag that marks paternal organelles for degradation.[2][3][4] |

| EPG-7/ATG-11 | FIP200 homolog that may be involved in a positive feedback loop for this compound accumulation.[1] |

Experimental Workflow Diagram

Caption: Experimental workflow for studying this compound function.

References

Application Notes and Protocols for High-Throughput Screening of ALLO-1

Disclaimer: The specific molecule "ALLO-1" is not found in the public scientific literature. These application notes and protocols are based on the characteristics of Allopregnanolone (ALLO) , a well-documented neurosteroid that functions as a positive allosteric modulator of the GABA-A receptor. It is assumed that "this compound" is a similar allosteric modulator targeting the GABA-A receptor.

Application Notes

Introduction to this compound as a Positive Allosteric Modulator

This compound is a putative positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike orthosteric agonists that bind directly to the primary ligand-binding site (the GABA binding site), allosteric modulators bind to a distinct site on the receptor complex.[1][2] This binding induces a conformational change in the receptor that enhances the effect of the endogenous ligand, GABA.[2] Positive allosteric modulation by compounds like this compound can increase the affinity of GABA for its receptor and/or increase the channel's ion flow in response to GABA binding, leading to a more potent inhibitory postsynaptic potential.[3] This mechanism of action is of significant interest in drug discovery for conditions such as anxiety, epilepsy, and sleep disorders.[4]

Mechanism of Action: GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[3][5] This influx of negatively charged ions typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[3] this compound, as a PAM, potentiates this inhibitory effect. It binds to a specific allosteric site on the GABA-A receptor, enhancing the receptor's function in the presence of GABA.[2] This modulation provides a more subtle and potentially safer therapeutic approach compared to direct receptor agonists.

Application in High-Throughput Screening (HTS)

High-throughput screening is a crucial tool in drug discovery for identifying novel modulators of therapeutic targets from large compound libraries.[6] For a compound like this compound, HTS assays are designed to detect its modulatory effect on GABA-A receptor activity. Common HTS approaches for ion channels like the GABA-A receptor include fluorescence-based assays that measure changes in membrane potential or intracellular ion concentrations.[7][8][9] These methods are amenable to automation and miniaturization, allowing for the rapid screening of thousands of compounds.[6] Following a primary screen, hit compounds are typically confirmed and characterized using lower-throughput, higher-content methods such as automated electrophysiology.[10]

Signaling Pathway and Experimental Workflow

References

- 1. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical, Target, and Bioactive Properties of Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

- 10. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cellular Alloreactivity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure cellular alloreactivity, a key process in immunology, particularly relevant to transplantation medicine and immunotherapy.

Introduction to Cellular Alloreactivity

Alloreactivity is an immune response directed against alloantigens, which are antigens present in a genetically dissimilar individual of the same species. In the context of cell biology and medicine, this primarily refers to the T-cell response to foreign Major Histocompatibility Complex (MHC) molecules, which are the primary instigators of transplant rejection.[1] Measuring the activity of alloreactive T cells is crucial for predicting and monitoring the outcome of organ and hematopoietic stem cell transplantation, as well as for the development of therapies to induce tolerance.[2][3]

The primary pathways of allorecognition that lead to an alloresponse are:

-

Direct Pathway: Recipient T cells recognize intact foreign MHC molecules on the surface of donor antigen-presenting cells (APCs).[1]

-

Indirect Pathway: Recipient APCs process and present peptides from donor MHC molecules on their own self-MHC molecules to recipient T cells.[1]

-

Semi-direct Pathway: Recipient APCs acquire intact donor MHC molecules and present them to recipient T cells.[1]

This document outlines three common techniques to quantify the cellular response to alloantigens: the Mixed Lymphocyte Reaction (MLR), quantitative PCR (qPCR) for cytokine mRNA, and flow cytometry-based proliferation assays.

Signaling Pathways in T-Cell Allorecognition

The interaction between a recipient's T cell and a donor's antigen-presenting cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function. The diagram below illustrates a simplified overview of the direct allorecognition pathway leading to T-cell activation.

Caption: Direct pathway of T-cell allorecognition.

Experimental Protocols

The MLR assay is a classic and robust method to measure the proliferation of T cells in response to alloantigens.[3]

Principle: Responder T cells from a recipient are co-cultured with stimulator cells (e.g., peripheral blood mononuclear cells - PBMCs) from a donor. The stimulator cells are treated to prevent their own proliferation (e.g., with irradiation or mitomycin C). The proliferation of the responder T cells is quantified by measuring the incorporation of [³H]-thymidine into newly synthesized DNA.

Experimental Workflow:

Caption: Workflow for a [³H]-Thymidine based MLR assay.

Detailed Protocol:

-

Cell Isolation: Isolate PBMCs from whole blood of the recipient (responder) and donor (stimulator) using Ficoll-Paque density gradient centrifugation.

-

Inactivation of Stimulator Cells: Resuspend donor PBMCs at 1 x 10⁷ cells/mL in complete RPMI medium. Inactivate them with gamma irradiation (e.g., 30 Gy) or by incubation with Mitomycin C (25 µg/mL) for 30 minutes at 37°C, followed by thorough washing.

-

Cell Plating: In a 96-well round-bottom plate, add 1 x 10⁵ responder cells per well. Add an equal number of inactivated stimulator cells to the appropriate wells.

-

Control Wells: Include wells with responder cells alone (background proliferation) and stimulator cells alone (to confirm inactivation).

-

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

-

[³H]-Thymidine Pulse: On day 5, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting: After 18-24 hours of further incubation, harvest the cellular DNA onto a glass fiber filter mat using a cell harvester.

-

Measurement: Place the filter mat in a scintillation counter and measure the incorporated radioactivity as Counts Per Minute (CPM).

This method provides a rapid assessment of alloreactive T-cell activation by measuring the upregulation of cytokine mRNA, such as Interleukin-2 (IL-2), within 48 hours.[4]

Principle: Following co-culture of responder and stimulator cells, total RNA is extracted, reverse transcribed into cDNA, and the expression of specific cytokine genes is quantified using qPCR. This serves as an early indicator of T-cell activation.

Detailed Protocol:

-

MLR Setup: Set up a one-way MLR as described in section 3.1, steps 1-3.

-

Incubation: Incubate the culture for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[4]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Perform reverse transcription on the extracted RNA to synthesize cDNA using a high-capacity cDNA reverse transcription kit.[5]

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene (e.g., IL-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5]

-

Data Analysis: Calculate the relative gene expression of the target gene in the alloreactive sample compared to the control (responder cells alone) using the ΔΔCt method.

This technique allows for the identification and phenotyping of specific proliferating cell populations.

Principle: Responder cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. The proliferation of specific T-cell subsets (e.g., CD4+, CD8+) can be tracked by the serial halving of CFSE fluorescence intensity using flow cytometry.[2]

Detailed Protocol:

-

CFSE Labeling: Resuspend responder cells (e.g., PBMCs) at 1 x 10⁷ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash the cells three times.

-

MLR Setup: Set up a one-way MLR as described in section 3.1, using the CFSE-labeled responder cells.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

Antibody Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against cell surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8).

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the lymphocyte population and then on specific T-cell subsets (e.g., CD3+CD4+). Analyze the CFSE histogram for these populations to identify distinct peaks corresponding to different generations of cell division.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Summary of Quantitative Data for Alloreactivity Assays

| Parameter | [³H]-Thymidine MLR | qPCR for IL-2 mRNA | CFSE Flow Cytometry |

| Primary Readout | Counts Per Minute (CPM) | Relative Gene Expression (Fold Change) | Percentage of Divided Cells |

| Stimulation Index (SI) | (CPM of Allo-reaction - CPM of Stimulator Control) / (CPM of Responder Control) | Not Applicable | Not Applicable |

| Proliferation Index | Not Applicable | Not Applicable | Average number of divisions for all cells |

| Division Index | Not Applicable | Not Applicable | Average number of divisions for responding cells |

| Typical Incubation Time | 5-6 days | 24-48 hours | 5-7 days |

| Cell Number per Well | 1-2 x 10⁵ responder cells | 1-2 x 10⁵ responder cells | 1-2 x 10⁵ responder cells |

| Key Reagents | [³H]-Thymidine, Scintillation Fluid | RNA Extraction Kit, cDNA Synthesis Kit, qPCR Master Mix, Primers | CFSE Dye, Fluorochrome-conjugated Antibodies |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background in MLR | Responder cells are activated or contaminated. | Ensure proper sterile technique. Use freshly isolated cells. Rest cells overnight before the assay. |

| Low Stimulation Index | Suboptimal cell viability or culture conditions. Ineffective stimulator cells. | Check cell viability before plating. Optimize cell density and culture medium. Confirm inactivation of stimulator cells. |

| No Proliferation in CFSE Assay | CFSE concentration is too high (toxic). Insufficient incubation time. | Titrate CFSE concentration. Extend incubation period to 7 days. |

| High Variability in qPCR | Pipetting errors. Poor RNA quality. | Use calibrated pipettes and filter tips. Assess RNA integrity (e.g., using a Bioanalyzer) before cDNA synthesis. |

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell types and experimental setup.

References

- 1. Pathways of major histocompatibility complex allorecognition - PMC [pmc.ncbi.nlm.nih.gov]